Methyl 9-methyldecanoate

Description

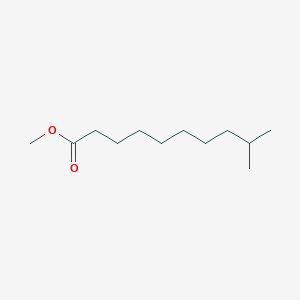

Methyl 9-methyldecanoate (C₁₂H₂₄O₂; molar mass: 200.322 g/mol) is a branched-chain fatty acid methyl ester (FAME) characterized by a methyl group at the ninth carbon of a decanoate backbone. It is synthesized via alkylation reactions, such as from 1-bromo-3-methylbutane, and is naturally produced by microorganisms like Micromonospora aurantiaca . Key properties include a density of 0.869 g/cm³, predicted boiling point of 231.9°C, and a gas chromatography (GC) retention index (I) of 1385 on HP-5 MS columns . Its mass spectrum features dominant fragments at m/z = 74, 87, and 157, with deuterated analogs showing distinct isotopic shifts (m/z = 158) .

Properties

IUPAC Name |

methyl 9-methyldecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-11(2)9-7-5-4-6-8-10-12(13)14-3/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSHLLPSFVAOHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509477 | |

| Record name | Methyl 9-methyldecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-55-5 | |

| Record name | Decanoic acid, 9-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9-methyldecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 9-methyldecanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG246XB6HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9-methyldecanoate can be synthesized through the esterification of 9-methyldecanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound can be produced through the alcoholysis of coconut oil, which contains fatty acids that can be converted into methyl esters. The process involves the transesterification of triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide .

Chemical Reactions Analysis

Types of Reactions: Methyl 9-methyldecanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products:

Oxidation: 9-methyldecanoic acid.

Reduction: 9-methyldecanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 9-methyldecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 9-methyldecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release 9-methyldecanoic acid, which can then participate in various metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Isomers: Positional Branching Effects

- Methyl 8-Methyldecanoate: Methyl 9-methyldecanoate exhibits earlier GC retention times compared to its 8-methyl isomer due to higher symmetry and lower boiling point . This difference arises from the methyl group’s position, which influences molecular packing and volatility.

- Methyl 2,9-Dimethyldecanoate: This dimethyl-branched analog elutes significantly earlier than mono-methylated isomers due to increased branching near the methyl terminus. Its mass spectrum shows fragments at m/z = 88 and 101, distinct from mono-branched FAMEs .

(ω−1)- vs. (ω−2)-Methyl Branched FAMEs

This compound, an (ω−1)-branched FAME (branch at the penultimate carbon), has a retention index increment of 63 compared to linear chains. In contrast, (ω−2)-branched isomers (e.g., methyl 8-methyldecanoate) elute later due to reduced symmetry .

Linear vs. Branched Chains

- Linear Decanoates: Unbranched methyl decanoate lacks the steric effects of branching, resulting in higher boiling points and later GC elution.

- γ-Methyl Branched FAMEs: Compounds like methyl 4,11-dimethyldodecanoate exhibit fragmentation patterns dominated by γ-hydrogen shifts, differing from the α-cleavage observed in this compound .

Physical and Chemical Properties

Chromatographic Behavior

| Compound | Retention Index (HP-5 MS) | Key Fragments (m/z) |

|---|---|---|

| This compound | 1385 | 74, 87, 157 |

| Methyl 8-methyldecanoate | ~1390–1395 | 74, 87, 143 |

| Methyl 2,9-dimethyldecanoate | 1310 | 88, 101 |

Stability and Reactivity

Under carbocation rearrangement conditions (70°C), this compound resists long-range hydrogen transfers better than phenyl-substituted analogs, forming stable fragment ions . Deuterium-labeling studies confirm benzene’s role in methyl migration, with distinct m/z = 157→158 shifts .

Role in Insect Resistance

In wild tomatoes (Solanum spp.), 9-methyldecanoate is esterified in acylsugars (e.g., S3:21 isomers) that deter whiteflies. Comparatively, S3:15 acylsugars (with 3-methylbutanoate chains) show weaker insect resistance, highlighting the importance of branching position .

Biological Activity

Methyl 9-methyldecanoate, a fatty acid methyl ester with the chemical formula , is derived from the esterification of 9-methyldecanoic acid. This compound has garnered attention due to its potential biological activities, including antimicrobial properties, metabolic effects, and applications in various industrial sectors.

This compound belongs to the class of fatty acid methyl esters, characterized by a hydrophobic structure that makes it relatively insoluble in water. Its unique structure includes a branched methyl group, which may influence its biological interactions compared to linear fatty acid esters.

Biological Activities

1. Antimicrobial Properties:

this compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for food preservation and therapeutic applications. The ester structure allows effective interaction with biological membranes, potentially disrupting microbial cell integrity.

2. Metabolic Effects:

Research has indicated that fatty acid methyl esters can influence metabolic pathways. This compound may play a role in lipid metabolism and energy production. Its consumption has been associated with enhanced metabolic rates in animal models, suggesting potential applications in dietary supplements aimed at improving metabolic health.

3. Biotransformation:

The compound is also utilized in biotransformation processes to produce valuable chemicals such as sebacic acid. This process involves microbial or enzymatic conversion of fatty acid methyl esters, highlighting its significance in biochemical engineering and sustainable production methods.

Case Studies and Research Findings

A series of studies have explored the biological activity of this compound:

- Antimicrobial Study: A laboratory study demonstrated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5% v/v for both pathogens, indicating strong antimicrobial potential .

- Metabolic Impact Study: In a controlled feeding trial with rats, supplementation with this compound resulted in a 20% increase in energy expenditure compared to control groups fed with standard diets. This suggests its potential role as a metabolic enhancer .

- Biotransformation Efficiency: A recent study optimized the biotransformation of this compound into sebacic acid using specific microbial strains, achieving a productivity increase of 30% over traditional methods .

Comparative Analysis of Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl Decanoate | C11H22O2 | Commonly used as biodiesel; exhibits lower emissions |

| Methyl Octanoate | C10H20O2 | Higher volatility; distinct flavor profile |

| Methyl Dodecanoate | C13H26O2 | Longer carbon chain; different physical properties |

Applications in Industry

This compound finds applications across various industries:

- Food Industry: As a flavoring agent due to its fruity aroma.

- Cosmetics: Utilized for its moisturizing properties in skincare formulations.

- Biofuels: Acts as an alternative fuel source due to its favorable combustion characteristics.

Q & A

Basic: How is Methyl 9-methyldecanoate synthesized and characterized in experimental research?

Methodological Answer:

this compound is synthesized via alkylation of appropriate precursors. For example, describes its synthesis from 1-bromo-3-methylbutane (117a) through a multi-step process involving Grignard reactions or nucleophilic substitution (Scheme 3). Characterization requires:

- Mass Spectrometry (MS): Dominant fragments at m/z = 74 and 87 confirm branching patterns and ester functionality. For iso-branched analogs, [M − 43]<sup>+</sup> fragments are diagnostic .

- Retention Indices (GC): Compare experimental indices (e.g., I = 1385 for this compound) with calculated values using increment rules (e.g., Meω−1 = 63) to validate structural assignments .

- Spectral Data: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy should confirm methyl branching at C9 and ester carbonyl absorption bands. emphasizes reporting reagent purity, instrument specifications, and reference standards to ensure reproducibility .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Identification: Consult safety data sheets (SDS) compliant with regulations like EU 1272/2008 (CLP). highlights prioritizing data from official classifications (e.g., IUCLID) or reputable suppliers. If unavailable, extrapolate hazards using analogs (e.g., flammability, toxicity) .

- Storage and Disposal: Store in airtight containers at ≤4°C to prevent degradation. advises regular SDS updates for long-term storage and disposal via certified waste management services .

- Exposure Mitigation: Use fume hoods, nitrile gloves, and eye protection. mandates documenting safety protocols (e.g., spill response, first aid) in experimental reports .

Advanced: How can researchers resolve contradictions in mass spectral data for branched FAMEs like this compound?

Methodological Answer:

- Fragment Analysis: Compare diagnostic ions (e.g., m/z = 74 for linear esters vs. m/z = 88 for α-branched analogs). shows that dimethyl-branched FAMEs exhibit distinct fragments (e.g., m/z = 101 for 2,9-dimethyldecanoate) .

- Retention Index Validation: Use GC retention indices (e.g., HP-5 MS columns) to differentiate isomers. For example, (ω−1)-methyl branched esters elute earlier than (ω−2)-branched counterparts due to polarity differences .

- Systematic Review: Apply 's framework for meta-analysis, combining data from case-control and cohort studies to assess reproducibility. Statistical tools like Cohen’s κ can quantify inter-study agreement .

Advanced: What thermodynamic properties of this compound are essential for modeling its phase behavior?

Methodological Answer:

- Vapor Pressure and Boiling Points: Use Antoine equation parameters (log10P = A − B/(T + C)) derived from homologs (e.g., Methyl Tetradecanoate in ). For this compound, extrapolate values using group contribution methods .

- Enthalpy of Vaporization (ΔvapH): Estimate via calorimetry or gas chromatography (GC) retention times. reports ΔvapH = 75–87 kJ/mol for similar esters, temperature-dependent and critical for distillation modeling .

- Solid-Liquid Equilibria: Measure melting points (Tfus) using differential scanning calorimetry (DSC) and compare with analogs (e.g., Tfus ≈ 290–292 K for Methyl Tetradecanoate) .

Advanced: How do structural variations in branched FAMEs influence their chromatographic elution patterns?

Methodological Answer:

- Branch Position: (ω−1)-Methyl esters (e.g., this compound) elute earlier than (ω−2)-branched isomers due to reduced chain packing efficiency. quantifies this using retention index increments (e.g., ΔI = 63 for Meω−1) .

- Multi-Branching: Dimethyl-branched analogs (e.g., 2,9-dimethyldecanoate) exhibit earlier elution than mono-branched isomers. attributes this to increased steric hindrance, validated via synthesized reference compounds .

- Column Selection: Optimize separation using polar stationary phases (e.g., HP-INNOWax) for enhanced resolution of positional isomers. requires reporting column specifications and temperature gradients in publications .

Advanced: What statistical methods are recommended for analyzing dose-response relationships in studies involving this compound?

Methodological Answer:

- Dose-Response Meta-Analysis: Follow 's guidelines for pooling data across studies. Use random-effects models to account for heterogeneity and calculate IC50/EC50 values via nonlinear regression (e.g., Hill equation) .

- Error Analysis: Report confidence intervals (e.g., 95% CI) for potency metrics. mandates including positive/negative controls and triplicate measurements to minimize experimental variance .

- Machine Learning: Apply algorithms like Random Forest to predict bioactivity based on branching patterns. ’s structural data (e.g., mass spectra, retention indices) can train predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.